2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
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Overview
Description
2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[193113,719,13115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene is a complex organic compound with a unique structure characterized by multiple chloromethyl and propoxy groups attached to a pentacyclic framework
Preparation Methods
The synthesis of 2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene typically involves multi-step organic reactions. The initial step often includes the formation of the pentacyclic core, followed by the introduction of chloromethyl and propoxy groups through substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Addition Reactions: The double bonds present in the structure can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene involves its interaction with molecular targets through its chloromethyl and propoxy groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes, receptors, and other biological molecules. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene stands out due to its unique combination of chloromethyl and propoxy groups attached to a pentacyclic framework. Similar compounds include:
- 2,8,14,20-tetrapropylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene
- Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol
These compounds share a similar pentacyclic core but differ in the nature and position of substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C44H52Cl4O4 |
---|---|
Molecular Weight |
786.7 g/mol |
IUPAC Name |
2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C44H52Cl4O4/c1-5-21-49-41-29-13-9-14-30(41)38(26-46)32-16-11-18-34(43(32)51-23-7-3)40(28-48)36-20-12-19-35(44(36)52-24-8-4)39(27-47)33-17-10-15-31(37(29)25-45)42(33)50-22-6-2/h9-20,37-40H,5-8,21-28H2,1-4H3 |
InChI Key |
AWWJXFHNRRNSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2CCl)CCl)CCl)OCCC)CCl |
Origin of Product |
United States |
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